molecular formula C18H20N2O2 B5194411 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B5194411
M. Wt: 296.4 g/mol
InChI Key: UQKVVJGOQRSLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BHPI is a derivative of indole, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can interact with various biological targets such as DNA, RNA, and proteins. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can induce DNA damage and inhibit DNA repair, which can lead to cell death. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and immune response. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. The limitations include its limited solubility in water and its potential to form aggregates, which can affect its biological activity.

Future Directions

There are several future directions for research on 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its biological activity and pharmacokinetic properties.

Synthesis Methods

1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-acetylpyridine and butylamine, followed by cyclization and oxidation to yield 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. The purity and yield of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.

properties

IUPAC Name

1-butyl-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-3-12-20-16-7-5-4-6-15(16)18(22,17(20)21)13-14-8-10-19-11-9-14/h4-11,22H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKVVJGOQRSLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.